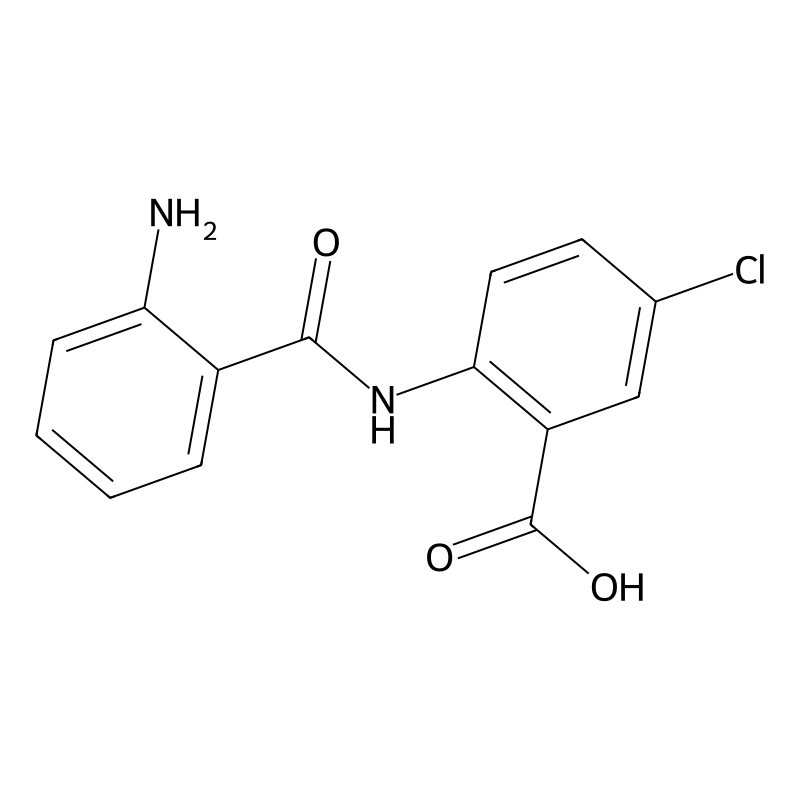2-(2-Aminobenzamido)-5-chlorobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cytotoxicity in Cancer Research
Summary of the Application: 2-Aminobenzamide derivatives have been synthesized and tested for their cytotoxic activity against tumor cell lines .
Methods of Application: Twelve new compounds including 2-aminobenzamide derivatives bearing benzothiazole and phenylamine moiety were designed and synthesized .
Results or Outcomes: Compounds 3a and 3c exhibited cytotoxicity toward A549 cell line with IC50 values of 24.59 and 29.59 μM, respectively .
Antioxidant and Antibacterial Activities
Summary of the Application: A series of novel benzamide compounds were synthesized and tested for their in vitro antioxidant activity and antibacterial activity .
Methods of Application: The novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria .
2-(2-Aminobenzamido)-5-chlorobenzoic acid is a complex organic compound characterized by its unique structure, which includes both an amino group and a chlorobenzoic acid moiety. Its molecular formula is and it has a molecular weight of approximately 281.7 g/mol. The compound features a benzoic acid core substituted at the 2-position with an amino group and at the 5-position with a chlorine atom, making it part of the aminobenzoic acid family. This compound exhibits properties that may be beneficial in various chemical and biological applications.
The reactivity of 2-(2-Aminobenzamido)-5-chlorobenzoic acid can be attributed to its functional groups. The amino group can participate in nucleophilic substitutions, while the carboxylic acid group can undergo typical acid-base reactions. Furthermore, the presence of the chlorine atom allows for electrophilic aromatic substitution reactions, which can lead to further derivatization of the molecule.
Key Reactions:- Nucleophilic Substitution: The amino group can react with electrophiles.
- Esterification: The carboxylic acid can form esters with alcohols under acidic conditions.
- Electrophilic Aromatic Substitution: The chlorinated aromatic ring can undergo further substitutions.
Research indicates that compounds similar to 2-(2-Aminobenzamido)-5-chlorobenzoic acid may exhibit significant biological activity, particularly in pharmacological contexts. Its structural features suggest potential anti-inflammatory and analgesic properties, which are common in compounds derived from benzoic acids. Additionally, derivatives of this compound have been explored for their roles in modulating biological pathways related to pain and inflammation.
The synthesis of 2-(2-Aminobenzamido)-5-chlorobenzoic acid can be achieved through several methods, typically involving multi-step organic reactions. One notable method includes:
- Chlorination: Starting from anthranilic acid, chlorination is performed using sodium hypochlorite in an acetic acid medium to introduce the chlorine substituent.
- Amidation: The resulting chlorinated intermediate is then reacted with ammonia or an amine to form the amide bond.
This method is advantageous due to its relatively high yield and straightforward procedure, often exceeding 85% efficiency .
2-(2-Aminobenzamido)-5-chlorobenzoic acid has potential applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting inflammatory diseases.
- Agricultural Chemistry: As a metabolite of certain pesticides, it may be involved in studies related to environmental impact and degradation.
- Material Science: Its unique chemical properties could be harnessed in developing novel materials or coatings.
Interaction studies involving 2-(2-Aminobenzamido)-5-chlorobenzoic acid often focus on its binding affinity with biological targets such as enzymes or receptors involved in inflammatory pathways. These studies help elucidate its mechanism of action and potential therapeutic effects. For example, research into its interactions with cyclooxygenase enzymes could reveal insights into its anti-inflammatory capabilities.
Several compounds share structural similarities with 2-(2-Aminobenzamido)-5-chlorobenzoic acid. Here are some notable examples:
These compounds illustrate variations in substitution patterns that can significantly affect their biological activity and applications. The unique combination of functional groups in 2-(2-Aminobenzamido)-5-chlorobenzoic acid sets it apart from these similar compounds, potentially enhancing its efficacy in specific therapeutic contexts.








